molecular formula C13H12Cl2N2 B496369 [(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine CAS No. 876898-22-5

[(3,4-Dichlorophenyl)methyl](pyridin-2-ylmethyl)amine

Cat. No.: B496369
CAS No.: 876898-22-5
M. Wt: 267.15g/mol
InChI Key: DJSKSKCQEQMUQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methylamine typically involves the reaction of (3,4-dichlorobenzyl)amine with 2-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorophenyl)methylamine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and catalysis.

Biological Activity

The compound (3,4-Dichlorophenyl)methylamine is a substituted amine characterized by the presence of a dichlorophenyl group and a pyridin-2-ylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of (3,4-Dichlorophenyl)methylamine is C12H12Cl2NC_{12}H_{12}Cl_2N. The structure features a dichlorophenyl group attached to a pyridine ring through a methylamine linkage. This unique substitution pattern influences its chemical behavior and biological activity.

Anticancer Activity

Research has indicated that compounds similar to (3,4-Dichlorophenyl)methylamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 6-(2,4-Dichlorophenyl)pyridin-3-amine were tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, showing IC50 values ranging from 45 to 99 nM, indicating potent anticancer activity compared to conventional drugs like sorafenib.

Cell LineIC50 Range (nM)
MCF-745 - 97
HCT-1166 - 99
HepG248 - 90

Antimicrobial Activity

(3,4-Dichlorophenyl)methylamine has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of (3,4-Dichlorophenyl)methylamine is attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in cell proliferation and apoptosis. For example, it has been suggested that such compounds could inhibit certain kinases that play critical roles in cancer cell signaling pathways .

Study on Cytotoxicity

A study conducted on various pyridine derivatives, including (3,4-Dichlorophenyl)methylamine, evaluated their cytotoxic effects using MTT assays. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the dichlorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11/h1-7,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSKSKCQEQMUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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